Miravirsen

Overview

Description

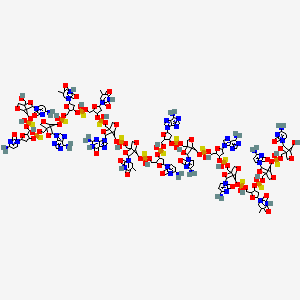

Miravirsen, also known as SPC3649, is an experimental drug developed by Santaris Pharma for the treatment of hepatitis C virus (HCV) infections. It is a locked nucleic acid-modified phosphorothioate antisense oligonucleotide that targets the liver-specific microRNA-122 (miR-122). By binding to miR-122, this compound inhibits its function, thereby reducing the stability and propagation of the hepatitis C virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Miravirsen is synthesized using a combination of locked nucleic acid (LNA) ribonucleotides and DNA phosphorothioate sequences. The LNA modifications provide high affinity for the target miRNA and resistance to nuclease degradation.

Industrial Production Methods: The industrial production of this compound involves large-scale oligonucleotide synthesis using automated synthesizers. The process includes the sequential addition of nucleotides, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Miravirsen primarily undergoes hybridization reactions with its target miRNA-122. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions: The synthesis of this compound involves the use of protected nucleoside phosphoramidites, coupling reagents, and deprotection agents. The hybridization with miRNA-122 occurs under physiological conditions in the liver .

Major Products Formed: The major product formed from the interaction of this compound with miRNA-122 is a stable heteroduplex that inhibits the function of miRNA-122, leading to the degradation of HCV RNA .

Scientific Research Applications

Miravirsen has been extensively studied for its potential therapeutic applications in the treatment of hepatitis C virus infections. It has shown promise in reducing HCV RNA levels in clinical trials, making it a potential candidate for antiviral therapy . Additionally, this compound’s ability to inhibit miRNA-122 has implications for research in liver diseases, cancer, and other conditions where miRNA-122 plays a critical role .

Mechanism of Action

Miravirsen exerts its effects by binding to miRNA-122, a liver-specific microRNA that is essential for the stability and replication of the hepatitis C virus. By sequestering miRNA-122, this compound prevents it from interacting with the HCV genome, leading to the degradation of viral RNA by nucleases. This results in a reduction of HCV RNA levels and inhibits viral replication .

Comparison with Similar Compounds

- RG-101: Another miRNA-122 inhibitor that has been studied for the treatment of hepatitis C virus infections.

- Antagomirs: A class of chemically engineered oligonucleotides designed to silence specific microRNAs.

Comparison: Miravirsen is unique in its use of locked nucleic acid modifications, which provide high affinity and resistance to degradation. This distinguishes it from other miRNA inhibitors like RG-101 and antagomirs, which may not have the same level of stability and efficacy .

This compound’s ability to target miRNA-122 with high specificity and its potential for use in various therapeutic applications make it a promising candidate in the field of RNA-based therapies.

Properties

IUPAC Name |

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOBMBDIGGTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H185N49O83P14S14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4897 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072874-90-8 | |

| Record name | Miravirsen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miravirsen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)